

(Trifluoromethoxy)benzene CAS 456-55-3 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Trifluoromethoxy)benzene

Cat. No.: B1346884

[Get Quote](#)

An In-depth Technical Guide to **(Trifluoromethoxy)benzene** (CAS 456-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trifluoromethoxy)benzene, also known by synonyms such as Phenyl trifluoromethyl ether and α,α,α -Trifluoroanisole, is an aromatic organic compound with the chemical formula $C_7H_5F_3O$.^{[1][2][3][4]} It is characterized by a trifluoromethoxy group (-OCF₃) attached to a benzene ring. This functional group imparts unique electronic properties and enhances the molecule's lipophilicity, making it a valuable building block in medicinal chemistry and materials science.^[5]

The trifluoromethoxy group is a bioisostere for other functionalities and can improve the metabolic stability, binding affinity, and bioavailability of drug candidates.^[5] Consequently, **(Trifluoromethoxy)benzene** is widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^{[5][6]} This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its key applications.

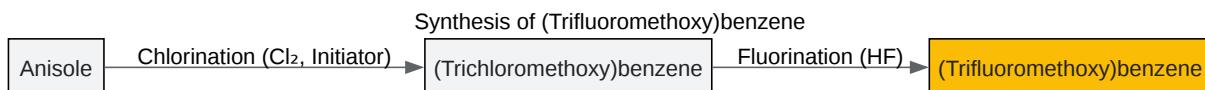
Chemical and Physical Properties

(Trifluoromethoxy)benzene is a clear, colorless liquid at room temperature.^{[1][7]} Its properties are summarized in the tables below.

Table 2.1: General and Physical Properties

Property	Value	Source(s)
CAS Number	456-55-3	[1] [2]
Molecular Formula	C ₇ H ₅ F ₃ O	[1] [2] [7] [8]
Molecular Weight	162.11 g/mol	[2] [4] [7] [8]
Appearance	Clear, colorless liquid	[1] [5] [7]
Density	1.226 g/mL at 25 °C	[4] [7] [9]
Boiling Point	102 °C at 760 mmHg	[7] [9] [10]
Melting Point	-49.9 °C	
Vapor Pressure	41.3 mmHg at 25 °C	[4] [7]
Refractive Index (n ₂₀ /D)	1.406	[9] [11]

Table 2.2: Safety and Handling Properties


Property	Value	Source(s)
Flash Point	12 °C	[12]
GHS Hazard Statements	H225, H315, H319, H335	[8] [13] [14]
GHS Signal Word	Danger	[8] [11] [13] [14]
GHS Pictograms	GHS02 (Flammable), GHS07 (Irritant)	[8] [14]
Description of Hazards	Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[7] [8] [10] [14]
Storage Temperature	2°C - 8°C	[5]

Synthesis and Experimental Protocols

(Trifluoromethoxy)benzene is primarily synthesized from anisole through a two-step process involving chlorination followed by fluorination. Several patents describe variations of this industrial method.[\[6\]](#)[\[15\]](#)[\[16\]](#)

General Synthesis Workflow

The logical flow for the primary synthesis route is outlined below.

[Click to download full resolution via product page](#)

General synthesis pathway from anisole.

Experimental Protocol: Two-Step Synthesis from Anisole

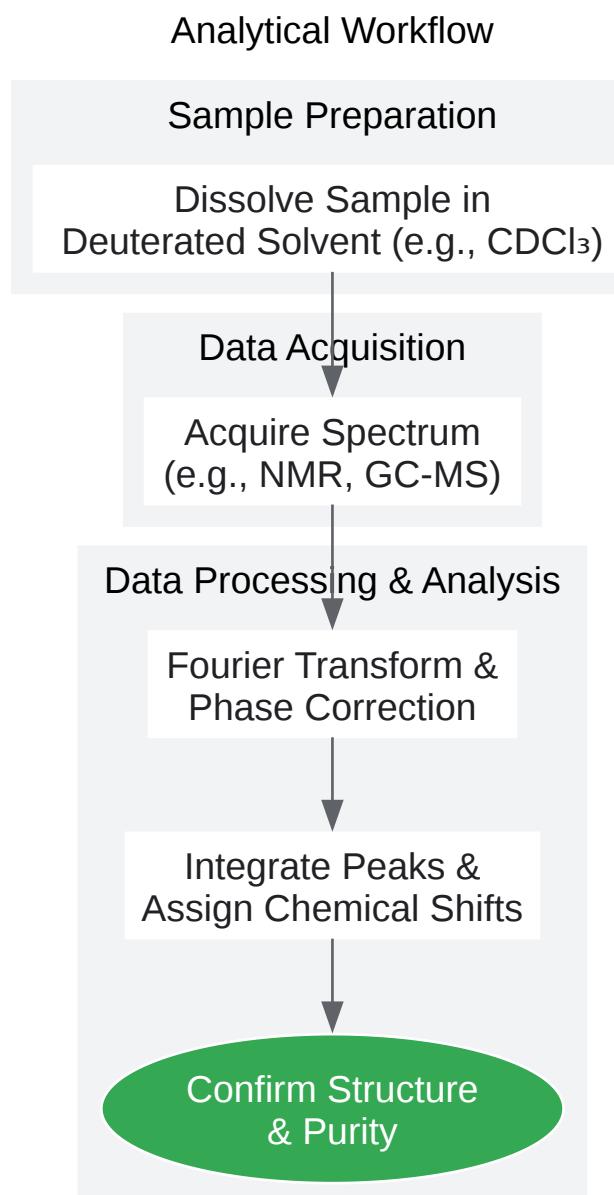
This protocol is a generalized procedure based on common industrial synthesis methods.[\[6\]](#)[\[16\]](#)

Step 1: Chlorination of Anisole

- Apparatus Setup: Equip a 1 L reactor with a mechanical stirrer, reflux condenser, thermometer, and a bottom inlet for gas.
- Solvent and Reagents: Charge the reactor with a suitable solvent such as carbon tetrachloride or the rectification raffinate from previous fluorination batches.[\[6\]](#) Heat the solvent to reflux (e.g., 120-130 °C).[\[6\]](#)
- Reaction Initiation: Prepare a solution of anisole and an initiator, such as azobisisobutyronitrile (AIBN).[\[6\]](#)
- Chlorination: Begin bubbling chlorine gas through the refluxing solvent. Concurrently, start the dropwise addition of the anisole and initiator solution. Maintain a steady temperature and chlorine flow rate (e.g., 40-50 L/h).[\[6\]](#)

- Monitoring and Completion: Monitor the reaction progress by taking samples for analysis (e.g., GC) to check for the disappearance of starting material and intermediates. Once the reaction is complete, stop the chlorine flow and cool the reactor. The resulting product is (trichloromethoxy)benzene.

Step 2: Fluorination of (Trichloromethoxy)benzene


- Apparatus Setup: Transfer the crude (trichloromethoxy)benzene from Step 1 into a high-pressure autoclave suitable for handling hydrogen fluoride (HF).
- Fluorination: Add anhydrous hydrogen fluoride (aHF) to the autoclave.[16][17]
- Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of approximately 80-95 °C.[16][17] The pressure will increase to around 2.8 MPa.[16] Maintain these conditions with stirring for 4-6 hours.[17]
- Work-up and Purification: After cooling and carefully venting the autoclave, the crude product is typically washed (e.g., with water to remove HCl byproduct), and the organic layer is separated.[17]
- Isolation: The final product, **(Trifluoromethoxy)benzene**, is isolated and purified by fractional distillation.[17]

Analytical Protocols

Standard analytical techniques are used to confirm the identity and purity of **(Trifluoromethoxy)benzene**, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Typical workflow for spectroscopic analysis.

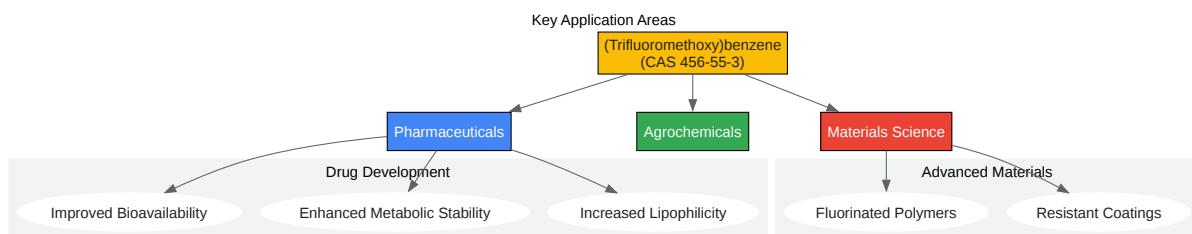
Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring ^1H and ^{19}F NMR spectra.[18]

- Sample Preparation: Dissolve 5-10 mg of **(Trifluoromethoxy)benzene** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube.[18] Add a small amount of tetramethylsilane (TMS) as an internal reference for ^1H NMR ($\delta = 0.00$ ppm).[18]

- Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to achieve a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire the proton spectrum. The aromatic region will show signals corresponding to the five protons on the benzene ring.
- ^{19}F NMR Acquisition: Acquire the fluorine spectrum. A single sharp peak is expected for the three equivalent fluorine atoms of the $-\text{OCF}_3$ group. The chemical shift in CDCl_3 is approximately -58 to -59 ppm.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[\[18\]](#) Integrate the signals to confirm the relative proton ratios.

Protocol: GC Purity Analysis


A gas chromatography method can be used to determine the purity of **(Trifluoromethoxy)benzene** and quantify any related impurities, such as positional isomers or starting materials.[\[19\]](#)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC System: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., AT-210, 30 m x 0.53 mm x 1.0 μm).[\[19\]](#)
- Method Parameters:
 - Carrier Gas: Helium.[\[19\]](#)
 - Inlet Temperature: 200 °C.[\[19\]](#)
 - Detector Temperature: 260 °C.[\[19\]](#)
 - Oven Program: Start at 50 °C, ramp to 125 °C at 3 °C/min, hold for 5 min, then ramp to 230 °C at 45 °C/min, and hold for 5 min.[\[19\]](#)

- Analysis: Inject a small volume (e.g., 1 μ L) of the prepared sample. The retention time of the main peak corresponding to **(Trifluoromethoxy)benzene** will be used for identification, and the peak area percentage will determine its purity.

Applications in Research and Development

The unique properties of the trifluoromethoxy group make **(Trifluoromethoxy)benzene** a critical starting material in several fields.

[Click to download full resolution via product page](#)

Applications derived from (Trifluoromethoxy)benzene.

- Pharmaceutical Development: The compound serves as a key intermediate for introducing the $-OCF_3$ group into active pharmaceutical ingredients (APIs).^[5] This modification can enhance drug efficacy and selectivity by altering electronic properties and improving membrane permeability.^[5] For example, it is a key intermediate for Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).^[19]
- Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of advanced pesticides and herbicides where metabolic stability and efficacy are crucial.^[5]

- Materials Science: It is employed in the development of high-performance fluorinated polymers and resins.^[5] These materials exhibit excellent thermal stability and chemical resistance, making them suitable for specialized coatings and advanced applications.^[5]

Conclusion

(Trifluoromethoxy)benzene (CAS 456-55-3) is a versatile and important chemical intermediate. Its unique combination of properties, conferred by the trifluoromethoxy group, makes it indispensable in the fields of drug discovery, agrochemical synthesis, and materials science. Understanding its physical properties, synthesis routes, and analytical methods is crucial for researchers and scientists aiming to leverage its potential in developing next-generation products. Proper safety and handling procedures must be followed due to its flammability and irritant nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 456-55-3: (Trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. (Trifluoromethoxy)benzene 99 456-55-3 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (Trifluoromethoxy)benzene | 456-55-3 [chemicalbook.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. (Trifluoromethoxy)benzene [oakwoodchemical.com]
- 12. 456-55-3 Cas No. | (Trifluoromethoxy)benzene | Apollo [store.apolloscientific.co.uk]
- 13. AB104254 | CAS 456-55-3 – abcr Gute Chemie [abcr.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. scispace.com [scispace.com]
- 16. Page loading... [wap.guidechem.com]
- 17. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. tsijournals.com [tsijournals.com]
- To cite this document: BenchChem. [(Trifluoromethoxy)benzene CAS 456-55-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346884#trifluoromethoxy-benzene-cas-456-55-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com